![molecular formula C15H20N2O2 B5377699 1-acetyl-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5377699.png)
1-acetyl-N-(2-methylphenyl)-4-piperidinecarboxamide
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Overview
Description
1-Acetyl-N-(2-methylphenyl)-4-piperidinecarboxamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a nootropic drug that has gained popularity due to its cognitive enhancing effects. Noopept is a synthetic molecule that belongs to the racetam family of drugs and was first developed in Russia in the 1990s. It has been shown to improve memory, learning, and concentration, and has potential therapeutic applications in the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It also has an effect on the glutamate system, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also has antioxidant properties, which may help to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its ability to improve cognitive performance in animal models. This can be useful for studying the effects of drugs on cognitive function, as well as for testing potential treatments for cognitive impairment. However, one limitation of using Noopept is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on Noopept. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has also been suggested that Noopept may have potential as a treatment for depression and anxiety. Further research is needed to fully understand the mechanism of action of Noopept and to determine its safety and efficacy for these applications. Additionally, there is a need for more research on the long-term effects of Noopept use, as well as its potential for abuse and addiction.
Synthesis Methods
Noopept is synthesized from the amino acids proline and glycine, and the compound 1-acetyl-N-(2-methylphenyl)-4-piperidinecarboxamideyl-L-proline ethyl ester. The synthesis process involves a series of chemical reactions, including esterification, amidation, and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Noopept has been the subject of numerous scientific studies investigating its cognitive enhancing effects. In animal studies, it has been shown to improve memory and learning, as well as increase the density of synapses in the hippocampus. In human studies, it has been found to improve cognitive performance in healthy adults, as well as in individuals with cognitive impairment.
properties
IUPAC Name |
1-acetyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-3-4-6-14(11)16-15(19)13-7-9-17(10-8-13)12(2)18/h3-6,13H,7-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOMHGYVWHSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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